![molecular formula C5H6F3N3O B13174945 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cyclization: The oxadiazole ring can undergo cyclization reactions, forming different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetimidoyl chlorides can yield trifluoromethylated oxadiazoles .
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Togni Reagent: Used for electrophilic trifluoromethylation of nucleophiles.
Berotralstat: Contains a trifluoromethyl group and is used in pharmaceuticals.
Trifluoromethane: A simple compound with a trifluoromethyl group.
Uniqueness
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is unique due to its combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H6F3N3O |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1-2,9H2 |
Clave InChI |
FDQLQPFHPYLRNB-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C1=NC(=NO1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


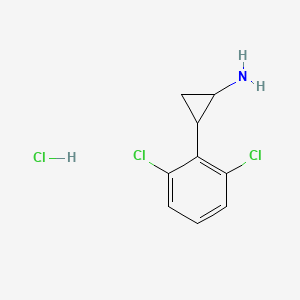
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
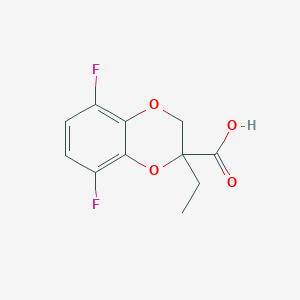
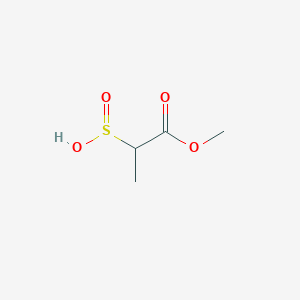
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)

![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
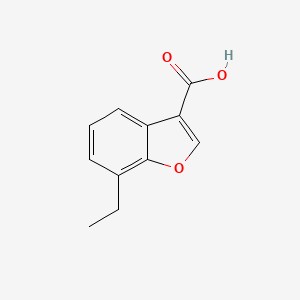
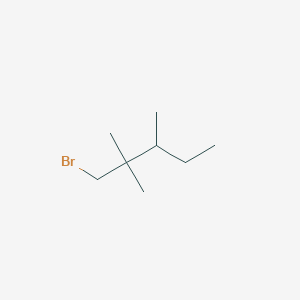
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

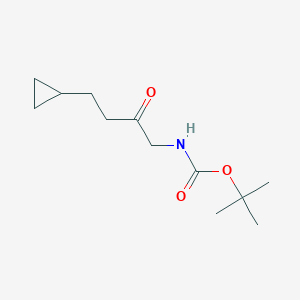
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
